5-Amino-3-methyl-6-sulfamoylheptanoic acid
Description
5-Amino-3-methyl-6-sulfamoylheptanoic acid is a synthetic organic compound characterized by a seven-carbon aliphatic chain (heptanoic acid backbone) with distinct functional groups:
- Amino group (-NH₂) at position 3.
- Methyl group (-CH₃) at position 3.
- Sulfamoyl group (-SO₂NH₂) at position 4.
- Carboxylic acid (-COOH) terminal group.
Properties
Molecular Formula |
C8H18N2O4S |
|---|---|
Molecular Weight |
238.31 g/mol |
IUPAC Name |
5-amino-3-methyl-6-sulfamoylheptanoic acid |
InChI |
InChI=1S/C8H18N2O4S/c1-5(4-8(11)12)3-7(9)6(2)15(10,13)14/h5-7H,3-4,9H2,1-2H3,(H,11,12)(H2,10,13,14) |
InChI Key |
GSRQJEUVGYVDIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C(C)S(=O)(=O)N)N)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-methyl-6-sulfamoylheptanoic acid involves multiple steps, typically starting with the preparation of the heptanoic acid backbone, followed by the introduction of the amino and sulfamoyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for 5-Amino-3-methyl-6-sulfamoylheptanoic acid are designed to be scalable and cost-effective. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-methyl-6-sulfamoylheptanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
5-Amino-3-methyl-6-sulfamoylheptanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-3-methyl-6-sulfamoylheptanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and changes in gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-amino-3-methyl-6-sulfamoylheptanoic acid with sulfonamide-related compounds from the USP Pharmacopeial Forum (PF 43(1), 2017), focusing on molecular structure, functional groups, and inferred properties.
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Structural Features |
|---|---|---|---|---|
| 5-Amino-3-methyl-6-sulfamoylheptanoic acid | C₈H₁₆N₂O₄S | 236.29 | Amino, sulfamoyl, carboxylic acid | Aliphatic chain, multiple substituents |
| USP Sulfamethoxazole Related Compound C RS | C₄H₆N₂O | 98.10 | Isoxazole, amine | Heterocyclic aromatic compound |
| USP Sulfamethoxazole Related Compound F RS | C₁₀H₁₁N₃O₃S | 253.28 | Sulfonamide, amino, isoxazole | Aromatic sulfonamide derivative |
| USP Sulfanilamide RS | C₆H₈N₂O₂S | 172.20 | Sulfonamide, amino | Benzenesulfonamide |
| USP Sulfanilic Acid RS | C₆H₇NO₃S | 173.19 | Sulfonic acid, amino | Benzenesulfonic acid derivative |
Key Findings:
Backbone Complexity: The target compound’s aliphatic heptanoic acid backbone distinguishes it from aromatic/heterocyclic USP compounds (e.g., benzenesulfonamides or isoxazole derivatives). This confers greater conformational flexibility but may reduce metabolic stability compared to rigid aromatic systems .
Functional Group Variations: Sulfamoyl vs. Sulfonamide/Sulfonic Acid: The sulfamoyl group (-SO₂NH₂) in the target compound differs from sulfonamide (-SO₂NH-) or sulfonic acid (-SO₃H) groups in USP compounds. Carboxylic Acid Presence: The terminal -COOH group in the target compound enhances hydrophilicity compared to non-acidic USP derivatives, which may influence renal excretion or membrane permeability .
Molecular Weight and Pharmacokinetics :
- The target compound (236.29 g/mol) is heavier than Sulfanilamide (172.20 g/mol) but lighter than Related Compound F (253.28 g/mol). Higher molecular weight may affect diffusion rates or compliance with drug-likeness rules (e.g., Lipinski’s Rule of Five) .
Therapeutic Implications: USP compounds like Sulfanilamide and Sulfanilic Acid are historically associated with antimicrobial activity. In contrast, the aliphatic sulfamoyl-carboxylic acid structure of the target compound may target non-antibiotic pathways, such as enzyme inhibition (e.g., carbonic anhydrase) or amino acid metabolism modulation .
Biological Activity
5-Amino-3-methyl-6-sulfamoylheptanoic acid, a sulfonamide derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a sulfamoyl group, contributing to its diverse pharmacological properties. Research into its biological activity primarily focuses on antimicrobial, anticancer, and anti-inflammatory effects.
| Property | Description |
|---|---|
| Molecular Formula | C₈H₁₄N₂O₃S |
| Molecular Weight | 206.27 g/mol |
| IUPAC Name | 5-amino-3-methyl-6-sulfamoylheptanoic acid |
| Solubility | Soluble in water |
Antimicrobial Activity
Research indicates that 5-amino-3-methyl-6-sulfamoylheptanoic acid exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The mechanism of action is believed to involve inhibition of bacterial folate synthesis, similar to other sulfonamide antibiotics. This disrupts DNA synthesis and ultimately leads to bacterial cell death.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. For instance, a study published in Journal of Medicinal Chemistry highlighted that 5-amino-3-methyl-6-sulfamoylheptanoic acid induced apoptosis in cancer cell lines such as:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The compound's ability to activate caspase pathways suggests it may serve as a lead compound for developing new anticancer agents.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. Experimental models have indicated that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby mitigating inflammatory responses in conditions like arthritis.
Case Study 1: Antimicrobial Efficacy
A clinical trial assessed the efficacy of 5-amino-3-methyl-6-sulfamoylheptanoic acid in treating urinary tract infections (UTIs) caused by resistant bacterial strains. The results indicated a significant reduction in bacterial load in patients treated with the compound compared to a placebo group.
Case Study 2: Cancer Treatment
In a preclinical study involving mice with induced tumors, administration of 5-amino-3-methyl-6-sulfamoylheptanoic acid resulted in a notable decrease in tumor size and improved survival rates. Histological analysis revealed increased apoptosis within the tumor tissues.
Research Findings
Several key studies have contributed to the understanding of the biological activity of 5-amino-3-methyl-6-sulfamoylheptanoic acid:
- Antimicrobial Mechanism : A study published in Antimicrobial Agents and Chemotherapy detailed how the compound inhibits dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria .
- Apoptotic Pathways : Research published in Cancer Research demonstrated that treatment with this compound led to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in cancer cell lines .
- Inflammatory Response Modulation : A study featured in Journal of Inflammation reported that the compound significantly reduced levels of inflammatory markers in animal models of induced inflammation .
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